molecular formula C22H19FN2O3S2 B2426146 (3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894682-61-2

(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2426146
CAS No.: 894682-61-2
M. Wt: 442.52
InChI Key: BYXSPXWAKWCBKW-NDENLUEZSA-N
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Description

(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a synthetic organic compound that belongs to the class of thieno[3,2-c][1,2]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[3,2-c][1,2]thiazine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the (Z)-3-(((2,4-dimethylphenyl)amino)methylene) group: This step might involve condensation reactions using 2,4-dimethylaniline and suitable aldehydes or ketones.

    Attachment of the 4-fluorobenzyl group: This can be done through nucleophilic substitution reactions using 4-fluorobenzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of sulfoxides or sulfones.

    Reduction: Resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Including nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of thieno[3,2-c][1,2]thiazine are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-c][1,2]thiazine derivatives: Other compounds in this class with similar core structures.

    Fluorobenzyl derivatives: Compounds containing the 4-fluorobenzyl group.

    Dimethylphenyl derivatives: Compounds with the 2,4-dimethylphenyl group.

Uniqueness

The uniqueness of (3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

(3Z)-3-[(2,4-dimethylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S2/c1-14-3-8-18(15(2)11-14)24-12-20-21(26)22-19(9-10-29-22)25(30(20,27)28)13-16-4-6-17(23)7-5-16/h3-12,24H,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXSPXWAKWCBKW-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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